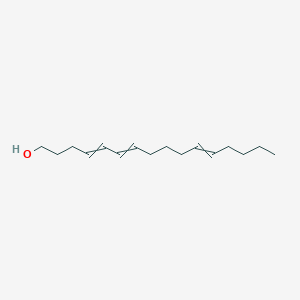
Hexadeca-4,6,11-trien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadeca-4,6,11-trien-1-ol is a polyunsaturated alcohol with a unique structure characterized by three conjugated double bonds and a hydroxyl group at the terminal position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hexadeca-4,6,11-trien-1-ol typically involves multiple steps to ensure the correct formation of the conjugated double bonds and the terminal hydroxyl group. One common method involves the use of Sonogashira coupling, followed by stereoselective hydrogenation and Wittig reaction. For instance, the stereoselective formation of conjugated double bonds can be achieved using Sonogashira coupling with (E)-5-bromopent-4-en-1-ol, followed by hydrogenation of the enyne and formation of the double bond via Wittig reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of commercially available starting materials and efficient catalytic processes are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Hexadeca-4,6,11-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of hexadeca-4,6,11-trienal or hexadeca-4,6,11-trienoic acid.
Reduction: Formation of hexadecan-1-ol.
Substitution: Formation of hexadeca-4,6,11-trien-1-chloride.
Aplicaciones Científicas De Investigación
Hexadeca-4,6,11-trien-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biological signaling pathways.
Industry: Used in the production of pheromones and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of Hexadeca-4,6,11-trien-1-ol involves its interaction with specific molecular targets and pathways. The conjugated double bonds and hydroxyl group allow it to participate in various biochemical reactions, potentially affecting cellular signaling and metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Hexadeca-4,6,10-trien-1-ol: Another polyunsaturated alcohol with similar structural features but different double bond positions.
Hexadeca-4,6,11-trienal: An aldehyde derivative with similar conjugated double bonds.
Uniqueness: Hexadeca-4,6,11-trien-1-ol is unique due to its specific arrangement of double bonds and the presence of a terminal hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
123314-20-5 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
hexadeca-4,6,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,10-13,17H,2-4,7-9,14-16H2,1H3 |
Clave InChI |
FVWUQNJBUJLAGK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCC=CC=CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


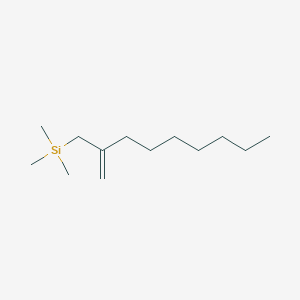
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
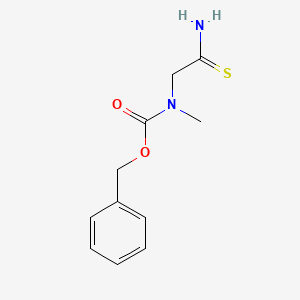
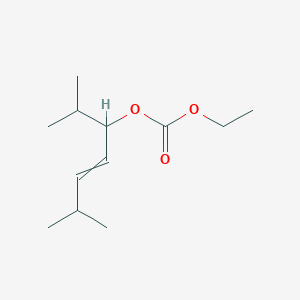

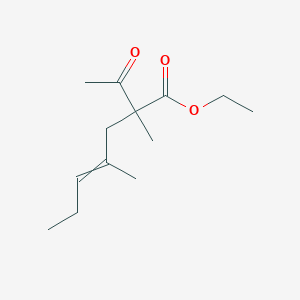
![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)
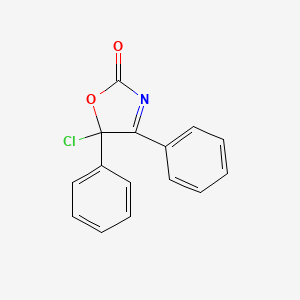
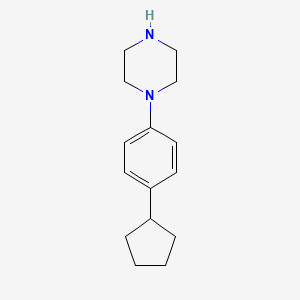
![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)
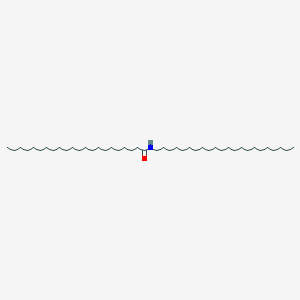

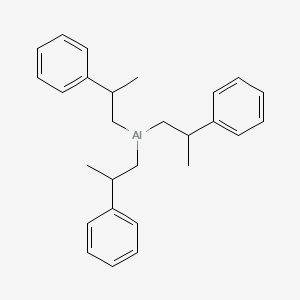
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
